molecular formula C13H13ClO5 B3049114 Propanedioic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, dimethyl ester CAS No. 194653-25-3

Propanedioic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, dimethyl ester

Cat. No. B3049114
CAS RN: 194653-25-3
M. Wt: 284.69 g/mol
InChI Key: ZCLMAZVKDZCXLH-UHFFFAOYSA-N
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Description

Propanedioic acid, also known as malonic acid, is a dicarboxylic acid with the structure CH2(COOH)2 . The dimethyl ester of propanedioic acid is known as dimethyl malonate .


Synthesis Analysis

A classical preparation of malonic acid starts from chloroacetic acid. Sodium carbonate generates the sodium salt, which is then reacted with sodium cyanide to provide the sodium salt of cyanoacetic acid via a nucleophilic substitution. The nitrile group can be hydrolyzed with sodium hydroxide to sodium malonate, and acidification affords malonic acid .


Molecular Structure Analysis

The molecular formula of propanedioic acid is C3H4O4, and its molecular weight is 104.0615 . The molecular formula of its dimethyl ester is C5H8O4 .


Chemical Reactions Analysis

Malonic acid reacts as a typical carboxylic acid, forming amide, ester, anhydride, and chloride derivatives .


Physical And Chemical Properties Analysis

Malonic acid has a molar mass of 104.061 g·mol−1, a density of 1.619 g/cm3, and it decomposes at a temperature between 135 to 137 °C .

properties

IUPAC Name

dimethyl 2-[2-(4-chlorophenyl)-2-oxoethyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO5/c1-18-12(16)10(13(17)19-2)7-11(15)8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLMAZVKDZCXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445494
Record name Propanedioic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

194653-25-3
Record name Propanedioic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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